molecular formula C14H16N4S B293952 6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293952
M. Wt: 272.37 g/mol
InChI Key: POUFTULJEPMUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes and signaling pathways involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been shown to improve cognitive function by inhibiting the activity of AChE. Additionally, the compound has been shown to induce apoptosis in cancer cells by modulating the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability under normal laboratory conditions. It has also been shown to have a low toxicity profile, making it suitable for further research. However, the compound has some limitations, including its relatively low solubility in water and its limited bioavailability.

Future Directions

There are several future directions for research on 6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate the compound's potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to elucidate the compound's mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,4-dimethylbenzaldehyde, isopropyl hydrazinecarbothioamide, and 2-bromo-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and elimination, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for further research.

Scientific Research Applications

6-(3,4-Dimethylphenyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic applications. The compound has been shown to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, the compound has been investigated for its potential as a diagnostic tool for various diseases.

properties

Molecular Formula

C14H16N4S

Molecular Weight

272.37 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H16N4S/c1-8(2)12-15-16-14-18(12)17-13(19-14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3

InChI Key

POUFTULJEPMUOB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C(C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C(C)C)C

Origin of Product

United States

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